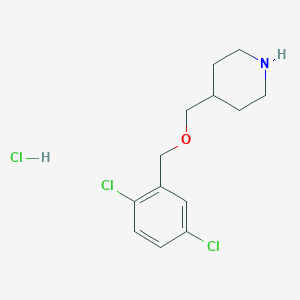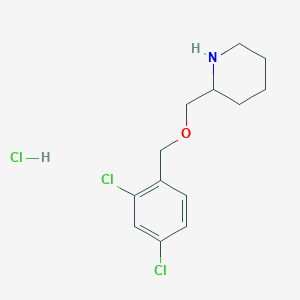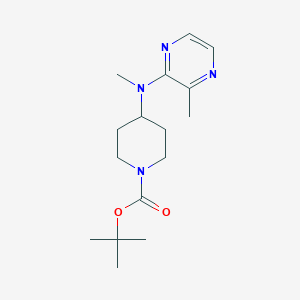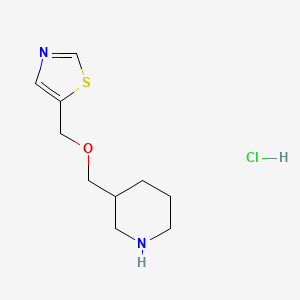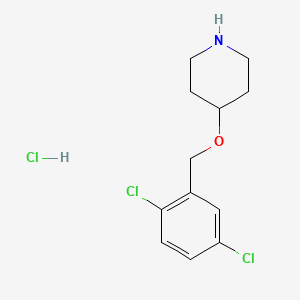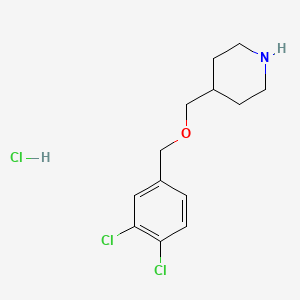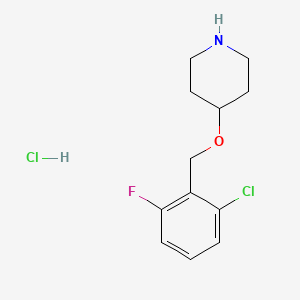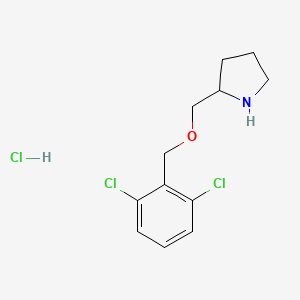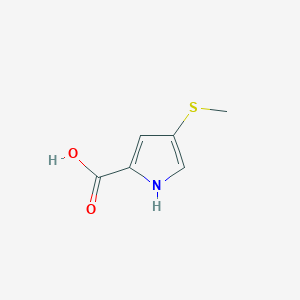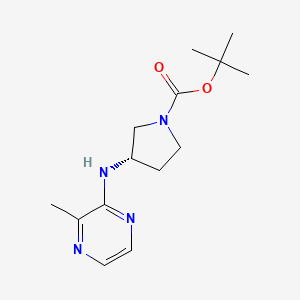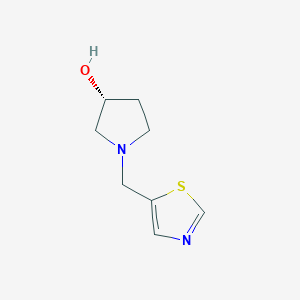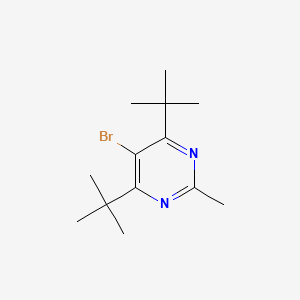
5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine
概要
説明
5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine: is an organic compound with the molecular formula C13H21BrN2 and a molecular weight of 285.22 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, two tert-butyl groups at the 4th and 6th positions, and a methyl group at the 2nd position on the pyrimidine ring . It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine typically involves the bromination of 4,6-di-tert-butyl-2-methylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions: 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with solvents like ethanol or methanol.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like toluene or dimethylformamide (DMF) under reflux conditions.
Major Products:
科学的研究の応用
Chemistry: 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in the development of new materials .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
作用機序
The mechanism of action of 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine involves its interaction with specific molecular targets. The bromine atom and tert-butyl groups influence its reactivity and binding affinity to targets. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.
類似化合物との比較
- 5-Bromo-4,6-dichloro-2-methylpyrimidine
- 4,6-di-tert-butyl-2,2-dipentyl-3H-1-benzofuran-5-ol
- 4,6-di-tert-butyl-2,1,3-benzothiadiazole
Uniqueness: 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine is unique due to the presence of both tert-butyl groups and a bromine atom on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
5-bromo-4,6-ditert-butyl-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-8-15-10(12(2,3)4)9(14)11(16-8)13(5,6)7/h1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQNIWFAEYSPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)C(C)(C)C)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B3229840.png)
![[1-(2,5-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3229845.png)
